(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound with a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the thioxothiazolidinone core, which is then functionalized with a furan-2-ylmethylene group. The final step involves the acylation of the intermediate with benzoic acid derivatives under controlled conditions .
Industrial Production Methods
This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinone derivatives.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thioxothiazolidinone moiety can produce thiazolidinone derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one and N-(furan-2-ylmethyl)aniline .
Uniqueness
What sets (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid apart from these similar compounds is its unique combination of functional groups.
Properties
IUPAC Name |
3-[[2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S2/c20-14(18-11-4-1-3-10(7-11)16(22)23)9-19-15(21)13(26-17(19)25)8-12-5-2-6-24-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRKFDMSHWLZQB-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.